Hydrocortisone 21-Carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

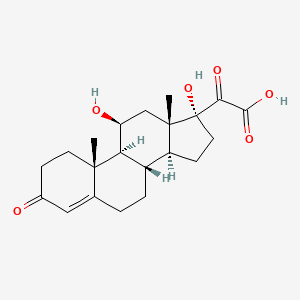

Hydrocortisone 21-Carboxylic Acid, chemically known as 2-((8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetic acid, is a derivative of hydrocortisone. It is a glucocorticoid with significant anti-inflammatory and immunosuppressive properties. This compound is often used in pharmaceutical research and development due to its potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hydrocortisone 21-Carboxylic Acid can be synthesized through the oxidation of hydrocortisone. The process involves the introduction of a carboxyl group at the 21st position of the hydrocortisone molecule. This can be achieved using various oxidizing agents under controlled conditions. For instance, one method involves the use of potassium permanganate in an alkaline medium .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale oxidation reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired outcome .

Analyse Des Réactions Chimiques

Types of Reactions: Hydrocortisone 21-Carboxylic Acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Various reagents depending on the desired substitution, such as thionyl chloride for converting the carboxylic acid to an acyl chloride.

Major Products:

Oxidation: More oxidized derivatives of this compound.

Reduction: Hydrocortisone 21-Alcohol.

Substitution: Acyl chloride derivatives and other substituted products.

Applications De Recherche Scientifique

Therapeutic Applications

Hydrocortisone 21-Carboxylic Acid exhibits anti-inflammatory properties that can be utilized in treating various conditions. Its applications include:

- Anti-Inflammatory Treatments : The compound has shown promising results in reducing inflammation with minimal side effects. It is comparable to other corticosteroids like betamethasone and dexamethasone but with a significantly lower systemic activity, making it suitable for localized treatments .

- Formulations for Dermatological Conditions : this compound can be formulated into creams, ointments, or gels for treating skin conditions such as dermatitis and eczema. Its effectiveness in topical formulations is supported by studies demonstrating its ability to alleviate symptoms with reduced systemic exposure .

- Analgesic Combinations : In clinical settings, hydrocortisone has been combined with lidocaine to treat anal fissures and hemorrhoids. Studies indicate that this combination therapy can effectively manage pain and inflammation, enhancing patient comfort during treatment .

Pharmaceutical Development

This compound plays a significant role in pharmaceutical research and development:

- Quality Control Standards : It serves as a reference standard in the quality control of hydrocortisone formulations. Analytical methods involving this compound ensure that pharmaceutical products meet regulatory standards for potency and purity .

- Method Validation : The compound is also used in method validation processes for Abbreviated New Drug Applications (ANDAs). Its presence allows for the establishment of reliable analytical methods that are crucial during the commercial production of hydrocortisone-based medications .

Analytical Applications

In addition to its therapeutic uses, this compound is valuable in analytical chemistry:

- Analytical Method Development : It is utilized in developing and validating analytical methods for the quantification of hydrocortisone in various formulations. This ensures accurate dosing and efficacy of pharmaceutical products .

- Research and Development : The compound's unique properties make it suitable for research applications aimed at understanding corticosteroid behavior and efficacy in different formulations .

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

These case studies demonstrate the versatility of this compound across different therapeutic areas.

Mécanisme D'action

Hydrocortisone 21-Carboxylic Acid exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes. This interaction modulates the transcription of genes involved in inflammatory and immune responses, leading to reduced production of pro-inflammatory cytokines and other mediators .

Comparaison Avec Des Composés Similaires

Hydrocortisone: The parent compound with similar anti-inflammatory properties.

Cortisone: Another glucocorticoid with similar therapeutic applications.

Prednisolone: A synthetic glucocorticoid with higher potency.

Dexamethasone: A highly potent synthetic glucocorticoid.

Uniqueness: Hydrocortisone 21-Carboxylic Acid is unique due to the presence of the carboxyl group at the 21st position, which can influence its pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other glucocorticoids .

Activité Biologique

Hydrocortisone 21-Carboxylic Acid (HCA) is a derivative of hydrocortisone, which is a glucocorticoid steroid hormone produced by the adrenal cortex. It has gained attention for its potential biological activities, particularly in the context of metabolic regulation, immune response modulation, and its implications in various therapeutic applications. This article delves into the biological activity of HCA, highlighting its mechanisms of action, relevant case studies, and significant research findings.

- PPARα Activation : HCA has been identified as a biomarker for peroxisome proliferator-activated receptor alpha (PPARα) activation. This receptor plays a crucial role in lipid metabolism and energy homeostasis. Research indicates that HCA may influence the expression of genes involved in fatty acid oxidation and glucose metabolism, thereby impacting metabolic pathways that are essential for maintaining energy balance in the body .

- HPA Axis Modulation : The activation of PPARα by HCA has been linked to the hypothalamic-pituitary-adrenal (HPA) axis, which is critical for stress response and metabolic regulation. Studies have shown that HCA can induce adrenal cortex hyperplasia and hypercortisolism, leading to increased production of corticosterone and subsequent formation of 21-carboxylic acids through alternative oxidative pathways .

- Immune Response : HCA exhibits immunomodulatory properties by influencing cytokine production and inflammatory responses. It may play a role in reducing inflammation in chronic conditions such as eczema by modulating skin barrier function and immune cell activity .

Case Study 1: Efficacy in Eczema Treatment

A study involving 6603 participants assessed the impact of various treatments on eczema severity, including those containing corticosteroids like HCA. Results indicated that treatments with HCA significantly reduced disease severity scores compared to control groups, demonstrating its effectiveness as an anti-inflammatory agent .

Case Study 2: Metabolic Regulation

In a controlled study using PPARα transgenic mouse models, researchers observed that HCA administration led to significant alterations in lipid profiles and glucose metabolism. Specifically, the induction of hepatic genes involved in fatty acid oxidation was noted, suggesting a potential therapeutic role for HCA in metabolic disorders such as obesity and diabetes .

Research Findings

Propriétés

IUPAC Name |

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h9,13-16,23,27H,3-8,10H2,1-2H3,(H,25,26)/t13-,14-,15-,16+,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVLSMYOIFNCMW-HRUPCHJUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)C(=O)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C(=O)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.